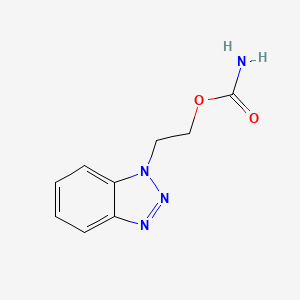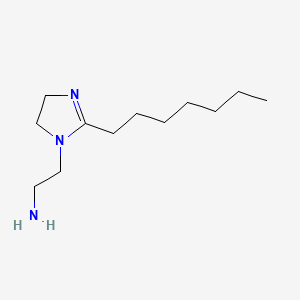
1-(2-Carbamyloxyethyl)benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carbamyloxyethyl)benzotriazole is a chemical compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
The synthesis of 1-(2-Carbamyloxyethyl)benzotriazole typically involves the reaction of benzotriazole with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
1-(2-Carbamyloxyethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Carbamyloxyethyl)benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(2-Carbamyloxyethyl)benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties but less versatility in chemical modifications.
1-(Phenylsulfonyl)-1H-benzotriazole:
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent and in the preparation of substituted ureas and thioureas.
The uniqueness of this compound lies in its specific structure, which allows for a broader range of applications and chemical modifications compared to its simpler counterparts .
Propriétés
Numéro CAS |
13260-62-3 |
|---|---|
Formule moléculaire |
C9H10N4O2 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(benzotriazol-1-yl)ethyl carbamate |
InChI |
InChI=1S/C9H10N4O2/c10-9(14)15-6-5-13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2,(H2,10,14) |
Clé InChI |
PCXQCSOAKLWZIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)








![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)


